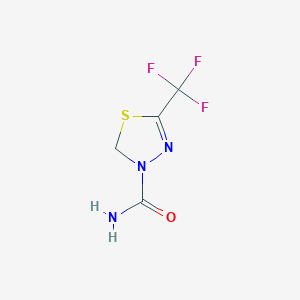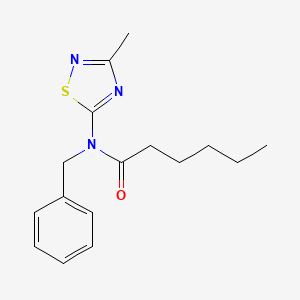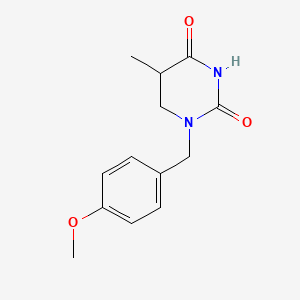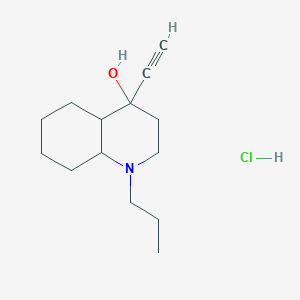
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a trifluoromethylated precursor with an amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of (4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Trifluoromethyl)oxazol-5-yl)methanol
- (4-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-5-yl)methanol
Uniqueness
(4-Methyl-5-(trifluoromethyl)oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the oxazole ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H6F3NO2 |
|---|---|
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
[4-methyl-5-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2/c1-3-5(6(7,8)9)12-4(2-11)10-3/h11H,2H2,1H3 |
InChI-Schlüssel |
CXTYPTLZLRBFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)

![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)


![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)




